N-Tosil-5-bromo-4,7-diazaindol
Descripción general
Descripción
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C13H10BrN3O2S and its molecular weight is 352.206. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario en la Síntesis Farmacéutica
Este compuesto es conocido por ser un intermediario en la síntesis de Upadacitinib {svg_1}. Upadacitinib es un inhibidor selectivo de la Janus quinasa 1 (JAK1) y se usa para el tratamiento de enfermedades del sistema inmunitario como la artritis psoriásica, la artritis reumatoide y la enfermedad de Crohn {svg_2}.
Investigación en Enfermedades del Sistema Inmunitario
Dado su papel en la síntesis de Upadacitinib, este compuesto podría usarse en investigaciones relacionadas con enfermedades del sistema inmunitario. Esto podría incluir el estudio de los mecanismos de estas enfermedades o la prueba de nuevos tratamientos {svg_3}.
Desarrollo de Inhibidores de JAK
Como parte de Upadacitinib, que es un inhibidor de JAK, este compuesto podría usarse en el desarrollo de otros inhibidores de JAK. Estos inhibidores son una clase de fármacos que funcionan inhibiendo la actividad de una o más de las enzimas de la familia Janus quinasa (JAK1, JAK2, JAK3, TYK2), interfiriendo así con la vía de señalización JAK-STAT {svg_4}.
Mecanismo De Acción
- Role : Upadacitinib selectively inhibits JAK1, which plays a crucial role in immune system regulation. By modulating JAK1 activity, upadacitinib impacts immune responses and inflammatory pathways .
- Resulting Changes : Inhibition of JAK1 leads to downstream effects, including modulation of cytokine signaling pathways. This can suppress inflammation and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
It is known that this compound selectively inhibits Janus kinase 1 , an enzyme that plays a crucial role in the signaling pathways of the immune system
Cellular Effects
The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways
Actividad Biológica
Overview
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. Its unique structure combines a pyrrole ring and a pyrazine ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C12H10BrN3O2S
- Molecular Weight : 328.19 g/mol
- Appearance : Solid, colorless or light yellow crystals
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide
The presence of bromine and the tosyl group enhances the reactivity of this compound, making it a valuable intermediate in various chemical syntheses.
The biological activity of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine primarily involves its role as a kinase inhibitor. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. By inhibiting specific kinases, this compound can disrupt these pathways, potentially leading to therapeutic effects against tumors.
Anticancer Properties
Research indicates that 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines through kinase inhibition. For instance, studies have shown that it can effectively inhibit the activity of Jak1 kinase, which is involved in tumor proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Research Findings
Several studies have explored the biological activity of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine:
- Kinase Inhibition Studies :
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains with promising results indicating its potential as an antimicrobial agent.
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study 1 | Cancer Cell Lines | Inhibited proliferation in breast cancer cell lines by targeting Jak1 kinase |
Study 2 | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus |
Comparison with Similar Compounds
When compared to other pyrrolopyrazine derivatives, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine stands out due to its specific substitution pattern which enhances its biological activity:
Compound | Key Features | Biological Activity |
---|---|---|
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Halogenated structure | Strong kinase inhibition |
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | Non-brominated | Moderate activity |
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Additional iodine atom | Enhanced reactivity |
Propiedades
IUPAC Name |
2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKBENCNNDLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680926 | |
Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201186-54-0 | |
Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.